2-Isopropylbenzaldehyde 2-Isopropylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 6502-22-3
VCID: VC7806113
InChI: InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
SMILES: CC(C)C1=CC=CC=C1C=O
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol

2-Isopropylbenzaldehyde

CAS No.: 6502-22-3

Cat. No.: VC7806113

Molecular Formula: C10H12O

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropylbenzaldehyde - 6502-22-3

Specification

CAS No. 6502-22-3
Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
IUPAC Name 2-propan-2-ylbenzaldehyde
Standard InChI InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
Standard InChI Key DTALCVXXATYTQJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1C=O
Canonical SMILES CC(C)C1=CC=CC=C1C=O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Isopropylbenzaldehyde features a benzaldehyde core substituted with an isopropyl group at the ortho position. The planar aromatic ring and branched alkyl chain contribute to its hydrophobic nature, evidenced by a logP value of 2.98 . X-ray crystallography and computational modeling reveal that the isopropyl group induces steric hindrance, influencing reactivity in electrophilic substitution reactions .

Physical and Thermodynamic Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight148.202 g/mol
Density0.980 g/cm³
Boiling Point226.1 ± 19.0°C (760 mmHg)
Flash Point91°C
Vapor Pressure0.1 ± 0.4 mmHg (25°C)
Refractive Index1.537
Exact Mass148.0888 g/mol

The compound’s low vapor pressure minimizes inhalation risks under standard conditions, though its flammability requires storage in cool, ventilated areas away from ignition sources .

Synthesis and Industrial Production

Chloromethylation-Hydrolysis Route

A patented two-step synthesis from cumene (isopropylbenzene) achieves high efficiency and scalability :

  • Chloromethylation: Cumene reacts with formaldehyde and hydrochloric acid at 70–80°C, forming a chloromethyl intermediate.

  • Hydrolysis: The intermediate undergoes alkaline hydrolysis using sodium hydroxide and cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst, yielding 2-isopropylbenzaldehyde with >90% purity .

This method avoids hazardous reagents, aligning with green chemistry principles. The use of CTAB enhances interfacial reactivity, reducing reaction time to 6 hours .

Alternative Synthetic Pathways

Biological Activity and Mechanistic Insights

Antifungal and Antiaflatoxigenic Effects

2-Isopropylbenzaldehyde thiosemicarbazone (mHtcum), a derivative, inhibits aflatoxin B₁ production in Aspergillus flavus by 95% at 50 μM . Mechanistic studies in Saccharomyces cerevisiae models reveal that mHtcum targets mitochondrial complex III (cytochrome bc₁), disrupting electron transport and reducing ATP synthesis . Molecular docking shows strong binding (ΔG = −5.96 kcal/mol) to the ubiquinol oxidation site, stabilized by a hydrogen bond with Asp229 and hydrophobic interactions with Phe221 and Ile28 .

Impact on Fungal Morphogenesis

In A. flavus, mHtcum suppresses sclerotia formation by 80%, critical for overwintering and crop contamination . This dual activity—aflatoxin inhibition and developmental disruption—positions 2-isopropylbenzaldehyde derivatives as promising agrochemicals.

Analytical Characterization Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using a DB-5MS column (30 m × 0.25 mm) identifies 2-isopropylbenzaldehyde via a base peak at m/z 148 (molecular ion) and fragments at m/z 105 (benzoyl) and 77 (phenyl) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz): δ 10.02 (s, 1H, CHO), 7.80–7.45 (m, 4H, Ar-H), 3.12 (sept, 1H, CH(CH₃)₂), 1.28 (d, 6H, CH₃) .

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